molecular formula C20H19S+ B13940781 (4-Ethylphenyl)diphenylsulfonium CAS No. 66482-49-3

(4-Ethylphenyl)diphenylsulfonium

Cat. No.: B13940781
CAS No.: 66482-49-3
M. Wt: 291.4 g/mol
InChI Key: LUNITJZCXFAMAW-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)diphenylsulfonium is an organic compound with the molecular formula C20H19S and a molecular weight of 291.43 g/mol . This compound is part of the sulfonium family, which is characterized by a sulfur atom bonded to three organic groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)diphenylsulfonium typically involves the reaction of diphenyl sulfide with an appropriate alkylating agent. One common method involves the use of silver tetrafluoroborate as a catalyst in a nitromethane solvent. The reaction is carried out under nitrogen at room temperature, and the product is precipitated using diethyl ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)diphenylsulfonium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonium group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace one of the phenyl groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diphenyl sulfide.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-Ethylphenyl)diphenylsulfonium has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)diphenylsulfonium involves its interaction with molecular targets through its sulfonium group. This group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The compound’s effects are mediated by its ability to form reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Diphenylsulfonium: Lacks the ethyl group on the phenyl ring.

    Triphenylsulfonium: Contains three phenyl groups instead of two phenyl and one ethylphenyl group.

Uniqueness

(4-Ethylphenyl)diphenylsulfonium is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural difference can lead to variations in its chemical behavior and applications compared to other sulfonium compounds.

Properties

CAS No.

66482-49-3

Molecular Formula

C20H19S+

Molecular Weight

291.4 g/mol

IUPAC Name

(4-ethylphenyl)-diphenylsulfanium

InChI

InChI=1S/C20H19S/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,2H2,1H3/q+1

InChI Key

LUNITJZCXFAMAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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